molecular formula C3H3ClO B146887 Acryloyl chloride CAS No. 814-68-6

Acryloyl chloride

Cat. No.: B146887
CAS No.: 814-68-6
M. Wt: 90.51 g/mol
InChI Key: HFBMWMNUJJDEQZ-UHFFFAOYSA-N
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Description

Acryloyl chloride, also known as 2-propenoyl chloride or acrylic acid chloride, is an organic compound with the formula CH₂=CHCOCl. It is a colorless liquid, although aged samples may appear yellow. This compound belongs to the acid chlorides group and is known for its high reactivity and acrid smell .

Mechanism of Action

Target of Action

Acryloyl chloride is an organic compound that belongs to the group of acid chlorides . It is primarily used as a reagent in organic synthesis, where it introduces acrylic groups into other compounds . Its primary targets are therefore the compounds it reacts with, which can include water, alcohols, amines, and organozinc compounds . These reactions result in the formation of various products, including acrylic acid, esters, amides, and acylated organozinc compounds .

Mode of Action

This compound is highly reactive due to the presence of both an acryloyl group (-CH2=CHC(O)Cl) and a chloride functional group (-Cl) in its structure . This allows it to undergo a variety of chemical reactions. For example, it reacts readily with water to produce acrylic acid . When treated with sodium salts of carboxylic acids, the anhydride is formed . Reactions with alcohols and amines give esters and amides, respectively . It can also acylate organozinc compounds .

Biochemical Pathways

The biochemical pathways affected by this compound are largely dependent on the specific reactions it undergoes. For instance, when this compound reacts with amino acids, it can create a consistent acrylamide monomer library that mimics essential amino acids . This can potentially impact the biochemical pathways involving these amino acids.

Result of Action

The molecular and cellular effects of this compound’s action are largely determined by the specific reactions it undergoes and the products formed. For instance, the formation of acrylic acid, esters, and amides can have various effects depending on the specific context and environment. In general, this compound is most commonly employed for the introduction of acrylic groups into other compounds, such as in the preparation of acrylate monomers and polymers .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it polymerizes readily upon exposure to oxygen . It also reacts exothermically with water to give hydrochloric acid and acrylic acid . Therefore, the presence of water and oxygen in the environment can significantly influence its reactivity and the outcomes of its reactions. Additionally, it should be noted that this compound is a skin irritant and can cause pulmonary edema in more severe exposures . Therefore, appropriate safety measures should be taken when handling this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Acryloyl chloride can be synthesized by reacting acrylic acid with benzoyl chloride or thionyl chloride. The reaction with benzoyl chloride is as follows :

CH2=CHCO2H+C6H5COClCH2=CHCOCl+C6H5CO2H\text{CH}_2=\text{CHCO}_2\text{H} + \text{C}_6\text{H}_5\text{COCl} \rightarrow \text{CH}_2=\text{CHCOCl} + \text{C}_6\text{H}_5\text{CO}_2\text{H} CH2​=CHCO2​H+C6​H5​COCl→CH2​=CHCOCl+C6​H5​CO2​H

When using thionyl chloride, the reaction is:

CH2=CHCO2H+SOCl2CH2=CHCOCl+SO2+HCl\text{CH}_2=\text{CHCO}_2\text{H} + \text{SOCl}_2 \rightarrow \text{CH}_2=\text{CHCOCl} + \text{SO}_2 + \text{HCl} CH2​=CHCO2​H+SOCl2​→CH2​=CHCOCl+SO2​+HCl

Industrial Production Methods: In industrial settings, this compound is often produced using continuous flow processes. This method allows for efficient and safe production by minimizing the formation of unwanted side products and facilitating the handling of the formed slurry .

Chemical Reactions Analysis

Acryloyl chloride undergoes various reactions typical of acid chlorides:

    Hydrolysis: Reacts readily with water to produce acrylic acid.

CH2=CHCOCl+H2OCH2=CHCO2H+HCl\text{CH}_2=\text{CHCOCl} + \text{H}_2\text{O} \rightarrow \text{CH}_2=\text{CHCO}_2\text{H} + \text{HCl} CH2​=CHCOCl+H2​O→CH2​=CHCO2​H+HCl

    Formation of Anhydrides: When treated with sodium salts of carboxylic acids.

CH2=CHCOCl+RCO2NaCH2=CHCO2R+NaCl\text{CH}_2=\text{CHCOCl} + \text{RCO}_2\text{Na} \rightarrow \text{CH}_2=\text{CHCO}_2\text{R} + \text{NaCl} CH2​=CHCOCl+RCO2​Na→CH2​=CHCO2​R+NaCl

    Esterification: Reacts with alcohols to form esters.

CH2=CHCOCl+ROHCH2=CHCOOR+HCl\text{CH}_2=\text{CHCOCl} + \text{ROH} \rightarrow \text{CH}_2=\text{CHCOOR} + \text{HCl} CH2​=CHCOCl+ROH→CH2​=CHCOOR+HCl

    Amidation: Reacts with amines to form amides.

CH2=CHCOCl+RNH2CH2=CHCONHR+HCl\text{CH}_2=\text{CHCOCl} + \text{RNH}_2 \rightarrow \text{CH}_2=\text{CHCONHR} + \text{HCl} CH2​=CHCOCl+RNH2​→CH2​=CHCONHR+HCl

Comparison with Similar Compounds

  • Methacryloyl chloride
  • Benzoyl chloride
  • Chloroacetyl chloride

Properties

IUPAC Name

prop-2-enoyl chloride
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InChI

InChI=1S/C3H3ClO/c1-2-3(4)5/h2H,1H2
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InChI Key

HFBMWMNUJJDEQZ-UHFFFAOYSA-N
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Canonical SMILES

C=CC(=O)Cl
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Molecular Formula

C3H3ClO
Record name ACRYLYL CHLORIDE
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Related CAS

25189-84-8
Record name 2-Propenoyl chloride, homopolymer
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DSSTOX Substance ID

DTXSID1061150
Record name Acrylyl chloride
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Molecular Weight

90.51 g/mol
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Physical Description

Acrylyl chloride appears as a liquid. Boiling point 75 °C. Used to make plastics. Polymerization in a closed container can cause pressurization and explosive rupture. (EPA, 1998), Liquid; [HSDB] Clear, slightly yellow liquid; [MSDSonline]
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Boiling Point

167 °F at 760 mmHg (EPA, 1998), 75.5 °C
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Flash Point

14 °C (57 °F) - closed cup
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Solubility

Soluble in chlorinated solvents, Very soluble in chloroform
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Density

1.1136 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.1136 g/cu cm at 20 °C
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Vapor Density

3.63 (Air = 1)
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Vapor Pressure

93.0 [mmHg]
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Color/Form

Liquid, Light yellow liquid

CAS No.

814-68-6
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Synthesis routes and methods

Procedure details

25 g (about 0.7 mol) of gaseous hydrogen chloride are introduced into 45 g (0.5 mol) of acrylic acid chloride at 50° C for a period of 6 hours. The batch is allowed to stand over night. Thereafter it is distilled at about 20 torrs. 3 g (4.7% of the theory) of β-chloropropionic acid chloride and 39 g (87% of the theory) of acrylic acid chloride are obtained, the latter being condensed in a recipient cooled with dry ice.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Acryloyl chloride
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